

# 2-Iminobiotin: A Technical Guide on its Physicochemical Properties and Applications

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## Compound of Interest

Compound Name: 2-Iminobiotin

Cat. No.: B086554

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **2-Iminobiotin** (also known as Guanidinobiotin), a versatile molecule widely recognized for its role as a selective nitric oxide synthase inhibitor and its utility in affinity chromatography. We will explore its core physical and chemical properties, mechanism of action, and relevant experimental protocols.

## Physical and Chemical Properties

**2-Iminobiotin** is a synthetic, cyclic guanidino analog of biotin (Vitamin B7).[1] It presents as a powder or crystalline solid.[1] Its structure is characterized by a ureido ring fused with a tetrahydrothiophene ring, similar to biotin, but with an imino group substitution.[2] This structural modification, particularly the presence of the guanidino group, is crucial for its biological activity as a nitric oxide synthase inhibitor.[3][4]

One of the most notable chemical characteristics of **2-iminobiotin** is the pH-dependent nature of its interaction with avidin and streptavidin.[5][6] The imino group has a high pKa, in the range of 11-12.[5] At a pH above 9.5, the molecule is in its free base form and binds with high affinity to avidin.[7][8] Conversely, at acidic pH values (e.g., pH 4), the imino group becomes protonated, leading to a significant decrease in binding affinity, which allows for the reversible capture and elution of avidin-tagged molecules.[5][6][7]

Table 1: Summary of Physicochemical Properties of **2-Iminobiotin**

Property	Value	Source(s)
IUPAC Name	5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid	[9]
Synonyms	Guanidinobiotin	[1][10][11][12]
CAS Number	13395-35-2	[1][11][13]
Molecular Formula	C <sub>10</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub> S	[1][9][11][12]
Molecular Weight	243.33 g/mol	[9][13]
Appearance	Powder / Crystalline Solid	[1]
pKa	11 - 12	[5]
Solubility	Soluble in DMSO.[12][14] Soluble in 1 M HCl (50 mg/mL).[15] Soluble in 1 M NaOH (50 mg/mL).[15]	[12][14][15]
Storage	Recommended at 2-8°C or -20°C.[1][11][12]	[1][11][12]
Stability	Stable for ≥ 4 years when stored at -20°C.[1]	[1]

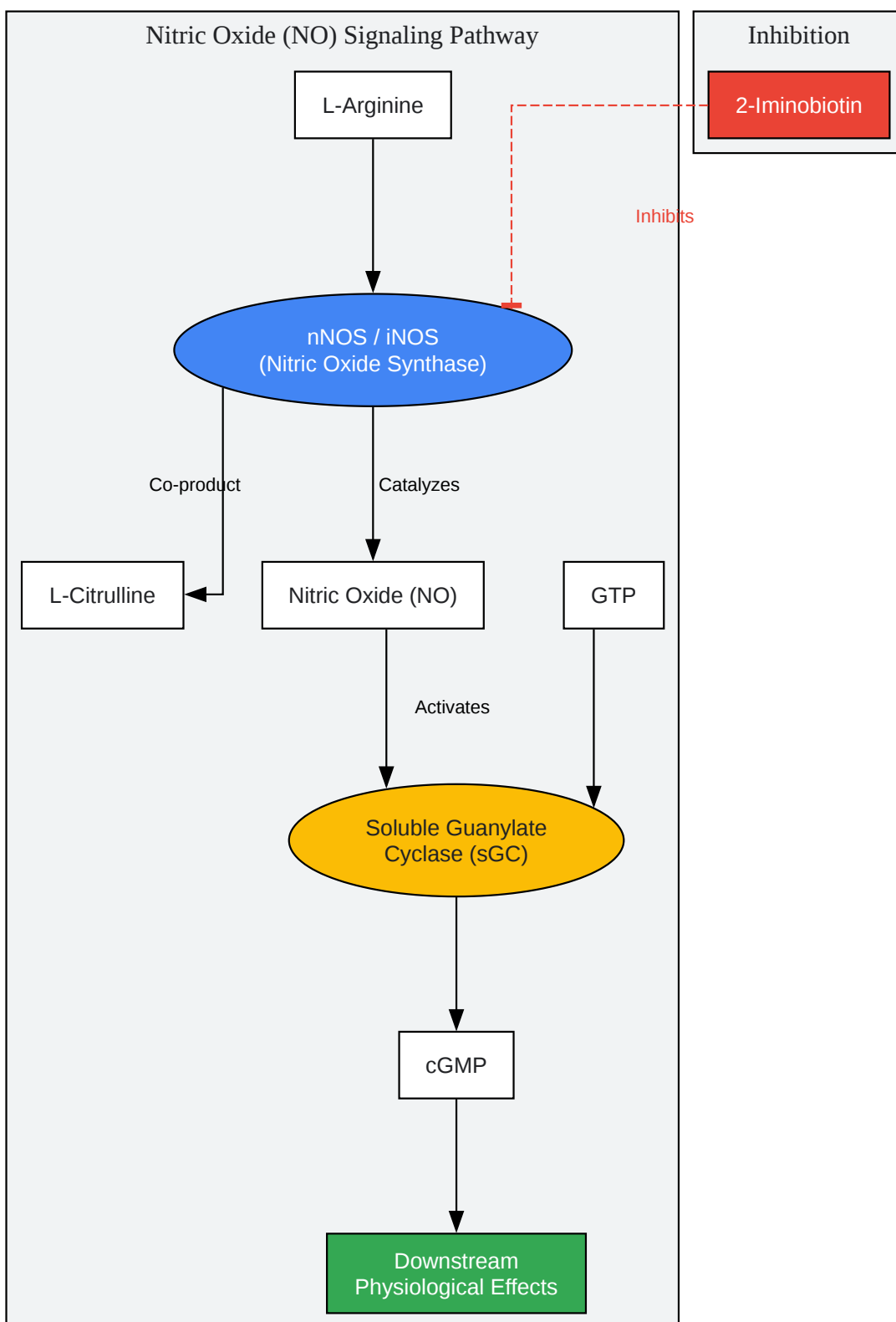
## Mechanism of Action and Signaling Pathways

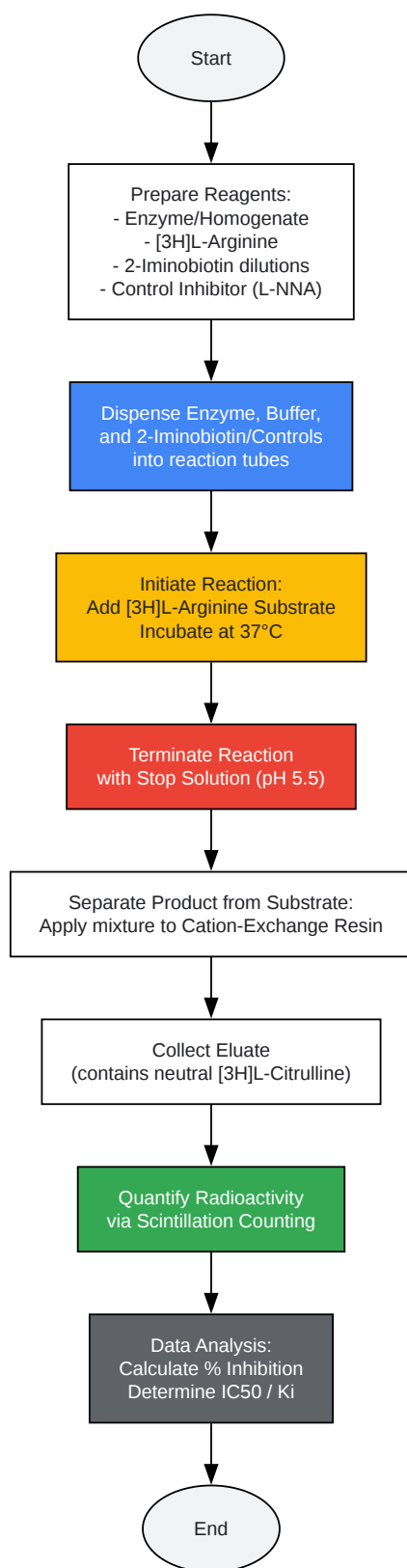
**2-Iminobiotin** is a potent, reversible, and selective inhibitor of nitric oxide synthases (NOS).[1][3][4][10] Specifically, it targets the neuronal (nNOS) and inducible (iNOS) isoforms of the enzyme.[1][4] The mechanism of inhibition relies on the guanidino group of **2-iminobiotin**, which mimics the guanidino group of the natural NOS substrate, L-arginine, allowing it to act as a competitive inhibitor.[3][4]

NOS enzymes catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[3][4] NO is a critical gaseous signaling molecule involved in numerous physiological processes, including neurotransmission, vasodilation, and immune responses.

[16] By inhibiting nNOS and iNOS, **2-iminobiotin** effectively reduces the production of NO, which can be beneficial in pathological conditions associated with excessive NO formation, such as neurodegeneration following hypoxia-ischemia.[16][17][18]

The inhibitory constants ( $K_i$ ) for **2-iminobiotin** have been determined to be 21.8  $\mu\text{M}$  for murine iNOS and 37.5  $\mu\text{M}$  for rat nNOS.[1][3][10]





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